Cas no 2138116-51-3 (N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide)
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide
- EN300-1178719
- 2138116-51-3
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- Inchi: 1S/C12H17NO3S/c1-10(2)8-13-17(15,16)9-12(14)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
- InChI Key: HHRCZWLVNDIXAI-UHFFFAOYSA-N
- SMILES: S(CC(C1C=CC=CC=1)=O)(NCC(C)C)(=O)=O
Computed Properties
- Exact Mass: 255.09291458g/mol
- Monoisotopic Mass: 255.09291458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 71.6Ų
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1178719-1.0g |
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138116-51-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1178719-50mg |
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138116-51-3 | 50mg |
$612.0 | 2023-10-03 | ||
| Enamine | EN300-1178719-100mg |
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138116-51-3 | 100mg |
$640.0 | 2023-10-03 | ||
| Enamine | EN300-1178719-250mg |
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138116-51-3 | 250mg |
$670.0 | 2023-10-03 | ||
| Enamine | EN300-1178719-500mg |
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138116-51-3 | 500mg |
$699.0 | 2023-10-03 | ||
| Enamine | EN300-1178719-1000mg |
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138116-51-3 | 1000mg |
$728.0 | 2023-10-03 | ||
| Enamine | EN300-1178719-2500mg |
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138116-51-3 | 2500mg |
$1428.0 | 2023-10-03 | ||
| Enamine | EN300-1178719-5000mg |
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138116-51-3 | 5000mg |
$2110.0 | 2023-10-03 | ||
| Enamine | EN300-1178719-10000mg |
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138116-51-3 | 10000mg |
$3131.0 | 2023-10-03 |
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide: A Promising Scaffold for Targeted Therapeutic Development
N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide represents a structurally unique sulfonamide derivative with potential applications in pharmaceutical research. This compound, identified by the CAS number 2138116-51-3, exhibits a core scaffold combining aromatic and aliphatic functionalities, which has been increasingly explored for its ability to modulate intracellular signaling pathways. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutics targeting metabolic disorders and inflammatory conditions.
The molecular structure of N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide features a phenyl group conjugated to a sulfonamide moiety, with a methyl-substituted propyl chain extending from the nitrogen atom. This structural arrangement allows for the formation of hydrogen bonds and π-π interactions, which are critical for ligand-receptor binding. The presence of the sulfonamide group, a common feature in many pharmacologically active compounds, suggests potential for enzyme inhibition or modulation of ion channel activity.
Recent advances in medicinal chemistry have demonstrated that sulfonamide derivatives can serve as versatile scaffolds for drug discovery. For instance, compounds with similar structural motifs have been reported to exhibit anti-inflammatory properties by inhibiting cytokine production in macrophages. A 2023 study published in Journal of Medicinal Chemistry highlighted the importance of substituents on the sulfonamide nitrogen in modulating biological activity, with alkyl chains such as the 2-methylpropyl group playing a key role in enhancing solubility and metabolic stability.
Research into the pharmacokinetic properties of N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide has revealed promising results in preclinical models. In vitro studies have shown that this compound demonstrates moderate permeability across the blood-brain barrier, a critical property for targeting neurological disorders. The compound's ability to cross this barrier is attributed to its hydrophobic aromatic ring and the polar sulfonamide group, which together balance hydrophilic and hydrophobic interactions.
Current investigations into this compound's mechanism of action have focused on its potential to modulate the activity of specific enzymes involved in metabolic pathways. For example, preliminary data suggest that N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide may inhibit the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a key regulator of adipocyte differentiation. This finding aligns with recent trends in drug development targeting metabolic syndrome, where PPARγ agonists have shown therapeutic potential in managing insulin resistance.
Advancements in computational modeling have further enhanced the understanding of N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide's biological activity. Molecular docking studies have identified potential binding sites on target proteins, such as the kinase domain of certain inflammatory mediators. These studies provide valuable insights for rational drug design, enabling the optimization of this scaffold for improved potency and selectivity.
Comparative analysis with other sulfonamide derivatives has revealed that the 2-methylpropyl substituent significantly influences the compound's pharmacological profile. Unlike shorter alkyl chains, the branched propyl group may enhance steric interactions with target proteins, thereby modulating the binding affinity. This structural feature is particularly relevant in the context of drug resistance, where subtle changes in molecular architecture can lead to significant differences in therapeutic outcomes.
Recent developments in synthetic chemistry have enabled the scalable production of N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide, making it a viable candidate for further preclinical evaluation. Solid-phase synthesis methods have been successfully applied to this compound, allowing for the incorporation of diverse functional groups while maintaining structural integrity. These synthetic approaches are critical for the development of analogs with improved pharmacokinetic properties.
The compound's potential applications extend beyond traditional therapeutic areas. Emerging research suggests that N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide may serve as a scaffold for the development of dual-action drugs targeting both inflammatory and neurodegenerative pathways. This dual-targeting approach is gaining traction in the treatment of complex diseases such as Alzheimer's and Parkinson's, where multiple biological mechanisms are implicated.
Despite these promising findings, further research is needed to fully characterize the compound's biological activity and therapeutic potential. Ongoing studies are focused on elucidating its interactions with specific receptors and assessing its safety profile in animal models. The development of this compound exemplifies the growing importance of structure-based drug design in modern pharmaceutical research, where molecular architecture plays a central role in determining therapeutic outcomes.
As the field of medicinal chemistry continues to evolve, compounds like N-(2-methylpropyl)-2-oxo-2-phenylethane-1-sulfonamide will likely play an increasingly important role in the discovery of novel therapeutics. The unique structural features of this compound, combined with its demonstrated biological activity, position it as a valuable candidate for further investigation in the treatment of a wide range of diseases.
Future research directions include the exploration of this compound's potential in combination therapies and its application in personalized medicine. The ability to tailor the molecular structure to specific patient needs represents a significant advantage in the development of more effective and targeted treatments. These advancements underscore the importance of continued research into sulfonamide derivatives and their potential to revolutionize modern medicine.
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